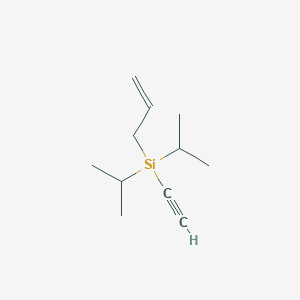
(Allyldiisopropylsilyl)acetylene
Cat. No. B8442933
M. Wt: 180.36 g/mol
InChI Key: BKFVEIHHROEOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809568B2
Procedure details


The (trimethylsilylethynyl)diisopropylbromosilane intermediate was transferred to an oven-dried flask, dissolved in anhydrous THF, treated with 1.2 equivalents of allylmagnesium chloride (2.0 M in THF) dropwise, and heated to 45° C. for 12 hrs. The reaction was quenched by the slow addition of ice water, then dilute sulfuric acid to dissolve magnesium salts, followed by the addition of pentane. The organic layer was separated, and the aqueous layer was extracted with pentane one additional time. Organic layers were combined, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under rotary evaporation. Removal of the trimethylsilyl substituent is effected by treatment with 6-8 drops of 15% NaOH in 1:1 THF:MeOH, followed by stirring for 1-2 hours. Analysis by GC-MS was helpful to ascertain completion of the deprotection, since thin layer chromatography (hexanes, visualization by potassium permanganate stain) revealed no appreciable difference between the trimethylsilyl-protected and deprotected acetylene. The product was isolated by extraction into hexanes (2×50 mL). The organic layer was washed with 10% HCl (10 mL) and water (2×10 mL), then dried over magnesium sulfate, filtered, and concentrated under rotary evaporation to yield 11.3 g of crude (allyldiisopropylsilyl)acetylene.
Name
(trimethylsilylethynyl)diisopropylbromosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][Si:7]([CH:12]([CH3:14])[CH3:13])([CH:9]([CH3:11])[CH3:10])Br)(C)C.[CH2:15]([Mg]Cl)[CH:16]=[CH2:17]>C1COCC1>[CH2:15]([Si:7]([C:6]#[CH:5])([CH:12]([CH3:14])[CH3:13])[CH:9]([CH3:11])[CH3:10])[CH:16]=[CH2:17]
|
Inputs


Step One
|
Name
|
(trimethylsilylethynyl)diisopropylbromosilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C[Si](Br)(C(C)C)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Mg]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 1-2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the slow addition of ice water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dilute sulfuric acid to dissolve magnesium salts
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with pentane one additional time
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the trimethylsilyl substituent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by extraction into hexanes (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 10% HCl (10 mL) and water (2×10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under rotary evaporation
|
Outcomes


Product
Details
Reaction Time |
1.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)[Si](C(C)C)(C(C)C)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
